L-Glutamic acid, N-(chloroacetyl)-, diethyl ester
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Overview
Description
L-Glutamic acid, N-(chloroacetyl)-, diethyl ester is a chemical compound with the molecular formula C11H18ClNO5 and a molecular weight of 279.72 g/mol It is a derivative of L-glutamic acid, where the amino group is substituted with a chloroacetyl group and the carboxyl groups are esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(chloroacetyl)-, diethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using a suitable protecting group to prevent unwanted reactions.
Chloroacetylation: The protected L-glutamic acid is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group.
Esterification: The carboxyl groups are esterified using ethanol and an acid catalyst like sulfuric acid to form the diethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(chloroacetyl)-, diethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for substitution reactions include amines, thiols, and alcohols.
Hydrolysis Agents: Acidic or basic solutions can be used for hydrolysis.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: Hydrolysis yields L-glutamic acid and chloroacetic acid.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states and reduced forms of the compound.
Scientific Research Applications
L-Glutamic acid, N-(chloroacetyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their interactions with biological systems.
Industry: Used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(chloroacetyl)-, diethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways involving amino acids and their derivatives, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid diethyl ester: A similar compound where the amino group is not substituted with a chloroacetyl group.
N-Acetyl-L-glutamic acid diethyl ester: Another derivative with an acetyl group instead of a chloroacetyl group.
Uniqueness
L-Glutamic acid, N-(chloroacetyl)-, diethyl ester is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity and potential biological activity compared to other derivatives .
Properties
CAS No. |
76385-54-1 |
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Molecular Formula |
C11H18ClNO5 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
diethyl (2S)-2-[(2-chloroacetyl)amino]pentanedioate |
InChI |
InChI=1S/C11H18ClNO5/c1-3-17-10(15)6-5-8(11(16)18-4-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
UPCBMASFNMAWND-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)CCl |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)CCl |
Origin of Product |
United States |
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